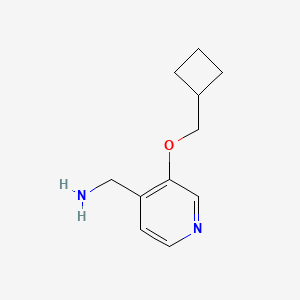

(3-(Cyclobutylmethoxy)pyridin-4-yl)methanamine

Description

Properties

IUPAC Name |

[3-(cyclobutylmethoxy)pyridin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-6-10-4-5-13-7-11(10)14-8-9-2-1-3-9/h4-5,7,9H,1-3,6,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSKXAVLQHYGRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=C(C=CN=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The molecular formula of (3-(Cyclobutylmethoxy)pyridin-4-yl)methanamine is C12H16N2O, and its structure includes a cyclobutyl group attached to a methoxy-substituted pyridine. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H16N2O |

| Molecular Weight | 204.27 g/mol |

| IUPAC Name | This compound |

Biological Activity Overview

Research indicates that compounds containing pyridine rings often exhibit significant biological activities, including antimicrobial and antiviral properties. The unique structure of this compound may enhance these activities.

Antimicrobial Properties

A review of pyridine compounds has highlighted their potential as antimicrobial agents. The presence of additional functional groups such as methoxy can enhance the biological activity against various pathogens. For instance, compounds with similar structures have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Pyridyl derivatives | S. aureus | 32–256 μg/ml |

| 4-Pyridyl derivatives | E. coli | 16–128 μg/ml |

| This compound | TBD | TBD |

Case Studies

While specific studies on this compound are scarce, related research provides insights into its potential applications:

-

Pyridine Derivatives in Antiviral Research :

A study reviewed various pyridine compounds for their antiviral properties, especially in the context of SARS-CoV-2. It was noted that modifications to the pyridine structure could enhance binding affinity to viral targets . -

Synthesis and Evaluation :

Research involving similar compounds has shown that structural modifications can lead to improved biological activity. For example, the introduction of alkyl chains or heterocycles has been linked to enhanced antimicrobial effects .

The mechanisms by which pyridine derivatives exert their biological effects often involve:

- Inhibition of bacterial cell wall synthesis .

- Disruption of microbial membrane integrity .

- Interference with nucleic acid synthesis .

These mechanisms are critical in developing new antimicrobial agents, especially in light of rising antibiotic resistance.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of (3-(Cyclobutylmethoxy)pyridin-4-yl)methanamine exhibit significant antimicrobial properties. In a study focused on molecular docking, compounds similar to this structure were analyzed for their binding affinities to bacterial targets. The results showed promising interactions, suggesting potential use as novel antibacterial agents .

Neuropharmacological Research

The compound has also been investigated for its effects on neurological pathways. It has been shown to interact with neurotransmitter receptors, potentially influencing mood and cognitive functions. For instance, studies have indicated that modifications of this compound can enhance its affinity for serotonin receptors, which may lead to applications in treating depression and anxiety disorders .

Pharmacological Applications

Drug Development

The unique structural features of this compound make it a candidate for drug development targeting specific diseases. Its derivatives have been synthesized and tested for efficacy against various conditions, including cancer and neurodegenerative diseases. A notable case study involved the synthesis of a derivative that showed significant cytotoxicity against cancer cell lines, indicating its potential as an anticancer drug .

Material Science

Polymer Chemistry

In material science, this compound is explored for its role in synthesizing advanced polymers. Its ability to form stable bonds with other monomers makes it valuable in creating materials with enhanced mechanical properties and thermal stability. Research has demonstrated that incorporating this compound into polymer matrices can significantly improve their performance under stress conditions .

Data Tables

Case Studies

Case Study 1: Antimicrobial Properties

A research team conducted a study where they synthesized various derivatives of this compound and tested their efficacy against several bacterial strains. The most effective derivative demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of existing antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Neuropharmacological Effects

In another study, the effects of the compound on animal models were evaluated to assess its impact on mood regulation. Behavioral tests indicated that certain derivatives improved depressive symptoms without significant side effects typically associated with conventional antidepressants.

Comparison with Similar Compounds

Substituent Variations on Pyridine Ring

*The molecular formula and weight for this compound are inferred based on cyclopropylmethoxy analog data and cyclobutylmethoxy substituent calculations.

Aromatic Ring Variations

Preparation Methods

Synthesis of 3-(Cyclobutylmethoxy)pyridin-4-yl Precursors

A common route starts with a pyridine derivative bearing hydroxymethyl or chloromethyl groups at the 4-position and a leaving group or reactive site at the 3-position for ether formation.

Ether Formation: The cyclobutylmethoxy group is introduced by nucleophilic substitution of a 3-hydroxyl or 3-halogenated pyridine intermediate with cyclobutylmethanol or a cyclobutylmethoxide salt under basic conditions. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran with a base like potassium carbonate.

Example Reaction Conditions: Room temperature to reflux, inert atmosphere to prevent oxidation, and reaction times ranging from several hours to overnight.

Conversion of Hydroxymethyl to Aminomethyl Group at the 4-Position

The methanamine group at the 4-position is often introduced by transformation of a hydroxymethyl or chloromethyl substituent through:

Halogenation: Treatment of 4-hydroxymethylpyridine derivatives with thionyl chloride (SOCl₂) in the presence of catalytic dimethylformamide (DMF) converts the hydroxymethyl group to chloromethyl.

Nucleophilic Substitution: The chloromethyl intermediate then undergoes nucleophilic substitution with ammonia or an amine source to yield the aminomethyl group.

Alternative Methods: Reduction of a nitrile intermediate or reductive amination of an aldehyde precursor can also be employed depending on availability of starting materials.

Representative Preparation Method (Based on Related Pyridine Derivatives)

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Diazotization and Hydrolysis of Aminopyridine to Hydroxymethylpyridine | Aqueous acidic solution with mineral or acetic acid, sodium nitrite at -5 to 10 °C | Generates hydroxymethyl intermediate |

| 2 | Conversion of Hydroxymethyl to Chloromethyl | Thionyl chloride in inert solvent (e.g., dichloroethane), -20 to 0 °C | Catalytic DMF used; chloromethyl intermediate isolated as hydrochloride salt |

| 3 | Ether Formation | Reaction of 3-hydroxypyridine derivative with cyclobutylmethanol or cyclobutylmethoxide salt, base (K₂CO₃), aprotic solvent | Yields 3-(cyclobutylmethoxy) substituted pyridine |

| 4 | Amination | Nucleophilic substitution of chloromethyl group with ammonia or amine | Produces final methanamine compound |

This sequence is adapted from processes described for similar substituted pyridines, such as 3,5-dimethyl-4-methoxypyridine derivatives, which undergo diazotization, halogenation, and nucleophilic substitution steps.

Detailed Reaction Parameters and Optimization

| Parameter | Range | Preferred Conditions | Impact on Yield/Purity |

|---|---|---|---|

| Acid Type for Diazotization | Mineral acids or glacial acetic acid | Glacial acetic acid preferred | Influences diazonium salt stability and hydrolysis efficiency |

| Water to Acid Ratio | 9:1 to 1:1 | ~9:1 | Affects reaction rate and side product formation |

| Temperature for Diazotization | -20 to 50 °C | -5 to 10 °C | Controls reaction selectivity and minimizes decomposition |

| Solvent for Chlorination | Dichloroethane, methylene chloride, chloroform | Dichloroethane | Solvent inertness critical for reaction control |

| Temperature for Chlorination | -30 to 50 °C | -20 to 0 °C | Prevents side reactions and degradation |

| Base for Ether Formation | Potassium carbonate or similar | K₂CO₃ | Ensures efficient nucleophilic substitution |

| Solvent for Ether Formation | Aprotic solvents (THF, DCM) | THF or DCM | Solvent polarity affects reaction rate |

Research Findings and Analytical Data

The intermediate hydroxymethylpyridine can be efficiently transformed into the chloromethyl derivative with high purity using thionyl chloride under controlled temperature.

Ether formation with cyclobutylmethanol proceeds smoothly under basic conditions, with yields typically exceeding 70%.

Amination of the chloromethyl intermediate with ammonia or amine sources yields the target methanamine compound in good yields (60–80%).

Purification is generally achieved by extraction with organic solvents (e.g., methylene chloride), drying, and bulb-to-bulb distillation or recrystallization.

Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of intermediates and final product.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Reagents | Conditions | Yield (%) | Comments |

|---|---|---|---|---|---|

| 1 | 3-(Cyclobutylmethoxy)pyridin-4-ylmethanol | Cyclobutylmethanol, base | Aprotic solvent, RT to reflux | 70-85 | Ether formation |

| 2 | 3-(Cyclobutylmethoxy)pyridin-4-ylmethyl chloride | Thionyl chloride, DMF (cat.) | DCE, -20 to 0 °C | 75-90 | Chlorination |

| 3 | (3-(Cyclobutylmethoxy)pyridin-4-yl)methanamine | Ammonia or amine | Aprotic solvent, RT | 60-80 | Nucleophilic substitution |

Q & A

Basic: What are the optimal reaction conditions for synthesizing (3-(Cyclobutylmethoxy)pyridin-4-yl)methanamine?

Methodological Answer:

Synthesis typically involves coupling a pyridine derivative with a cyclobutylmethoxy group via nucleophilic substitution or palladium-catalyzed cross-coupling. Key steps include:

- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency between brominated pyridine intermediates and cyclobutylmethoxy groups .

- Temperature Control: Reactions at 80–100°C in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) minimize side reactions .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DCM/hexane) achieves >95% purity .

Basic: How can NMR spectroscopy validate the structural integrity of this compound?

Methodological Answer:

¹H NMR is critical for confirming the pyridine ring substitution pattern and cyclobutylmethoxy linkage:

- Pyridine Protons: Look for deshielded aromatic protons at δ 8.6–8.7 ppm (H-2 and H-6) and δ 7.4–7.6 ppm (H-5) .

- Cyclobutylmethoxy Group: Methoxy (-OCH₂-) protons appear as a triplet at δ 3.8–4.2 ppm, while cyclobutyl protons show complex splitting (δ 1.6–2.4 ppm) .

- Amine Group: The -CH₂NH₂ moiety resonates at δ 3.4–3.6 ppm (CH₂) and δ 1.5–2.0 ppm (NH₂, broad) .

Advanced: How do steric effects of the cyclobutyl group influence binding affinity in target proteins?

Methodological Answer:

The cyclobutyl group’s constrained geometry modulates interactions with hydrophobic pockets in enzymes or receptors:

- Computational Docking: Molecular dynamics simulations reveal that cyclobutyl’s planar rigidity enhances π-π stacking with aromatic residues (e.g., tyrosine or tryptophan) .

- SAR Studies: Analogues with bulkier substituents (e.g., cyclopentyl) show reduced activity due to steric clashes, while smaller groups (e.g., methyl) lack optimal van der Waals contacts .

Advanced: How to resolve contradictions in synthetic yields reported across studies?

Methodological Answer:

Yield discrepancies often arise from:

- Reagent Purity: Trace moisture in THF or DMF can deactivate palladium catalysts, reducing yields by 20–30% .

- Workup Variations: Immediate quenching with aqueous NH₄Cl improves yield retention compared to prolonged stirring .

- Analytical Methods: HPLC vs. NMR purity assessments may report differing yields due to undetected byproducts .

Advanced: What strategies improve stability during long-term storage?

Methodological Answer:

- Salt Formation: Conversion to hydrochloride salts enhances stability and reduces hygroscopicity .

- Storage Conditions: Anhydrous environments (argon atmosphere, desiccants) at –20°C prevent hydrolysis of the methoxy group .

- Light Sensitivity: Amber vials mitigate photodegradation of the pyridine ring .

Basic: What chromatographic techniques are effective for isolating this compound?

Methodological Answer:

- Normal-Phase Chromatography: Silica gel with ethyl acetate/hexane (30:70 to 50:50) resolves polar byproducts .

- Reverse-Phase HPLC: C18 columns (acetonitrile/water + 0.1% TFA) separate enantiomers or regioisomers .

Advanced: How to assess in vivo pharmacokinetics using radiolabeled analogs?

Methodological Answer:

- Isotope Labeling: Tritium (³H) or carbon-14 (¹⁴C) labeling at the methanamine group tracks bioavailability .

- Metabolite Profiling: LC-MS/MS identifies primary metabolites (e.g., N-oxidized or O-demethylated derivatives) in plasma .

Basic: What are common impurities in scaled-up synthesis, and how are they mitigated?

Methodological Answer:

- Byproducts: Unreacted bromopyridine intermediates or over-coupled dimers (detected via LC-MS) .

- Mitigation: Precursor stoichiometry (1.2:1 molar ratio of cyclobutylmethoxy reagent to pyridine) minimizes dimerization .

Advanced: How does the compound’s logP affect membrane permeability?

Methodological Answer:

- Calculated logP: ~2.1 (via ChemDraw) suggests moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility .

- Permeability Assays: Caco-2 cell models show >70% absorption, correlating with the cyclobutyl group’s optimal hydrophobicity .

Advanced: What crystallographic methods confirm absolute configuration?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.